![molecular formula C37H43ClFN7O5 B12423508 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid involves multiple steps, each requiring specific reagents and conditions
Core Structure Formation: The initial step involves the synthesis of the pyrido[3,4-d]pyrimidine core, which can be achieved through a condensation reaction between appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the naphthalene, piperazine, and pyrrolidine moieties. These steps may require the use of protecting groups to prevent unwanted side reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of This compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Reaction Mechanisms and Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Covalent Modification via Michael Addition
The 2-fluoroprop-2-enoyl group undergoes a Michael addition with the thiol group of cysteine-12 in KRAS G12C, forming a covalent adduct. This reaction is pH-dependent and occurs under physiological conditions (pH 7.4, 37°C) :
KRAS Cys12+Compound→KRAS Cys12 Adduct Irreversible Inhibition [5][6]
-
Kinetics : Second-order rate constant (kinact/Ki) of 2.1×105M−1s−1 .
-
Selectivity : The fluorinated acrylamide enhances electrophilicity while minimizing off-target reactivity .
1.2.1 Pyrido[3,4-d]pyrimidine Backbone
The planar pyrido[3,4-d]pyrimidine core engages in π-π stacking with His-95 and Asp-119 residues in KRAS, stabilizing the compound in the switch-II pocket.
1.2.2 Cyanomethyl-Piperazine Moiety
The cyanomethyl group on the piperazine ring participates in hydrogen bonding with Asp-119, while the piperazine nitrogen forms a salt bridge with Glu-62 .
Key Synthetic Reactions
The compound is synthesized via multi-step organic reactions, including:
-
Nucleophilic Aromatic Substitution : Installation of the chloronaphthalene group.
-
Mitsunobu Reaction : Coupling of the pyrrolidine-oxymethyl linker.
-
Acrylation : Introduction of the 2-fluoroprop-2-enoyl group using acryloyl chloride.
Degradation Pathways
Under acidic conditions (pH < 3), the compound undergoes hydrolysis at the acrylamide bond , yielding inactive metabolites . Oxidative degradation via cytochrome P450 enzymes (CYP3A4) also occurs, producing hydroxylated derivatives .
Analytical Characterization of Reactions
Implications for Drug Design
The compound’s reactivity profile highlights strategies for optimizing covalent inhibitors:
-
Fluorine substitution balances electrophilicity and stability.
-
Chloronaphthalene enhances target residence time via hydrophobic interactions .
-
Cyanomethyl-piperazine improves solubility and pharmacokinetics.
This reactivity-driven design has enabled its clinical use in treating KRAS G12C-mutated cancers, with ongoing trials exploring combination therapies .
科学研究应用
3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid: has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrido[3,4-d]pyrimidine derivatives, naphthalene-based molecules, and piperazine-containing compounds.
Uniqueness: The combination of functional groups and the specific arrangement of atoms in
生物活性
The compound 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid is a complex organic molecule with significant potential in therapeutic applications, particularly in oncology. Its structure features multiple functional groups that suggest diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C37H43ClFN7O5, with a molecular weight of approximately 618.11 g/mol. The intricate structure includes:
- Pyrido[3,4-d]pyrimidine backbone
- Piperazine moiety
- Chloronaphthalene substituent
These components indicate potential for various biological activities, primarily through interactions with specific proteins involved in cancer pathways.
Preliminary studies suggest that this compound acts as an inhibitor of KRAS G12C mutations , which are common in several cancers. The chloronaphthalene ring is believed to enhance its binding affinity to target proteins, which may include kinases and other enzymes involved in tumor progression.
Binding Studies
Interaction studies have indicated that the compound can effectively bind to specific proteins associated with cancer development. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate these interactions, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Pyrimidine ring | KRAS inhibitor |
Compound B | Piperazine moiety | CDK6 inhibitor |
Compound C | Chloronaphthalene | Anti-cancer agent |
Case Studies and Research Findings
- Inhibition of KRAS G12C : A study demonstrated that the compound exhibited strong inhibition against KRAS G12C mutations, showing significant promise as a targeted therapy for cancers harboring this mutation.
- Protein Interaction Profiles : Research utilizing high-throughput screening has identified key protein targets for this compound, suggesting pathways through which it may exert its anti-cancer effects.
- Pharmacokinetics and Toxicology : Early pharmacokinetic studies indicate favorable absorption and distribution profiles in vivo, with ongoing investigations into its safety and efficacy in clinical settings.
属性
分子式 |
C37H43ClFN7O5 |
---|---|
分子量 |
720.2 g/mol |
IUPAC 名称 |
3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid |
InChI |
InChI=1S/C37H43ClFN7O5/c1-25(39)36(49)46-19-18-45(22-27(46)11-14-40)35-29-12-17-44(32-10-3-7-26-6-2-9-30(38)34(26)32)23-31(29)41-37(42-35)51-24-28-8-4-15-43(28)16-5-20-50-21-13-33(47)48/h2-3,6-7,9-10,27-28H,1,4-5,8,11-13,15-24H2,(H,47,48)/t27-,28-/m0/s1 |
InChI 键 |
MCHXOHQIEJIIKB-NSOVKSMOSA-N |
手性 SMILES |
C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCC(=O)O)F |
规范 SMILES |
C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。